5-(Cyclohexylmethoxy)-2-methylpyridine
Description
5-(Cyclohexylmethoxy)-2-methylpyridine is a pyridine derivative featuring a methyl group at position 2 and a cyclohexylmethoxy substituent at position 4. The cyclohexylmethoxy group introduces significant steric bulk and lipophilicity, distinguishing it from simpler methoxy or halogen-substituted pyridines. This structural motif is relevant in medicinal chemistry and materials science, where substituent effects on solubility, reactivity, and intermolecular interactions are critical .
Properties
IUPAC Name |
5-(cyclohexylmethoxy)-2-methylpyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO/c1-11-7-8-13(9-14-11)15-10-12-5-3-2-4-6-12/h7-9,12H,2-6,10H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REXUYGDJHGWYJT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C=C1)OCC2CCCCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Substituent Position and Functional Group Analysis
The table below compares key structural and physicochemical properties of 5-(Cyclohexylmethoxy)-2-methylpyridine with analogous pyridine derivatives:

*Calculated based on molecular formulas.
Electronic and Steric Effects
- Cyclohexylmethoxy vs. Methoxy : The cyclohexylmethoxy group is electron-donating via oxygen’s lone pairs but introduces steric hindrance due to the bulky cyclohexyl group. This contrasts with simple methoxy substituents (e.g., in 5-(Chloromethyl)-2-methoxypyridine), which are smaller and less lipophilic .
- Halogen vs. Alkoxy : Bromo and iodo substituents (e.g., 5-Bromo-2-methoxypyridine , 3-Iodo-2-methoxy-5-methylpyridine ) are electron-withdrawing, activating the pyridine ring for electrophilic substitutions. In contrast, alkoxy groups (e.g., cyclohexylmethoxy) enhance electron density, favoring nucleophilic reactions.
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